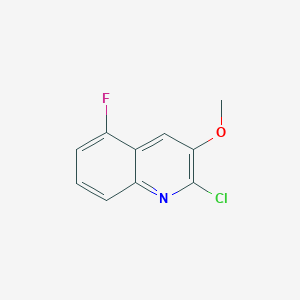
2-Chloro-5-fluoro-3-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine, fluorine, and methoxy groups in the quinoline ring enhances its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methoxyquinoline typically involves the following steps:
Nitration: The starting material, 2-chloro-3-methoxyquinoline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination using reagents like tetrafluoroboric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, reduction, and fluorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.
Reduction Reactions: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-amino-5-fluoro-3-methoxyquinoline or 2-chloro-5-fluoro-3-hydroxyquinoline can be formed.
Oxidation Products: Quinone derivatives with enhanced electron-withdrawing properties.
Reduction Products: Hydrogenated quinoline derivatives with potential biological activities.
科学研究应用
2-Chloro-5-fluoro-3-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-5-fluoro-3-methoxyquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA gyrase and topoisomerase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in microbial and cancer cells.
相似化合物的比较
2-Chloro-5-fluoroquinoline: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
2-Chloro-3-methoxyquinoline:
5-Fluoro-3-methoxyquinoline: Lacks the chlorine atom, altering its nucleophilicity and reactivity in substitution reactions.
Uniqueness: 2-Chloro-5-fluoro-3-methoxyquinoline is unique due to the combined presence of chlorine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a lead compound in drug discovery.
属性
分子式 |
C10H7ClFNO |
|---|---|
分子量 |
211.62 g/mol |
IUPAC 名称 |
2-chloro-5-fluoro-3-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-6-7(12)3-2-4-8(6)13-10(9)11/h2-5H,1H3 |
InChI 键 |
BNNTUCMUZFIBOF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C2C=CC=C(C2=C1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15206191.png)
![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
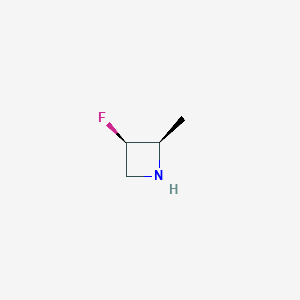
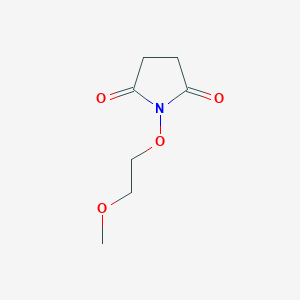


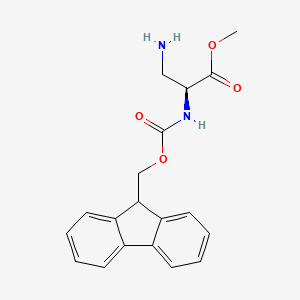
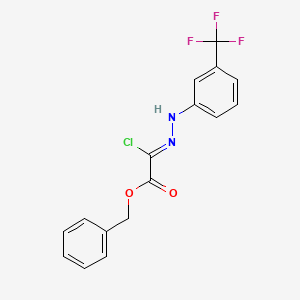
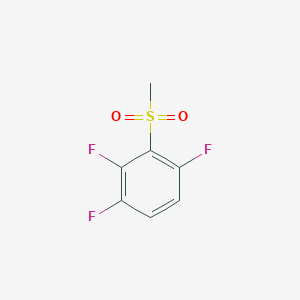
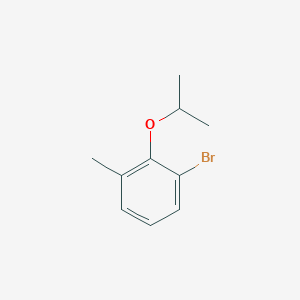
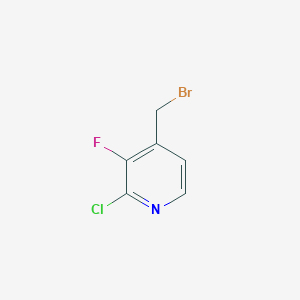

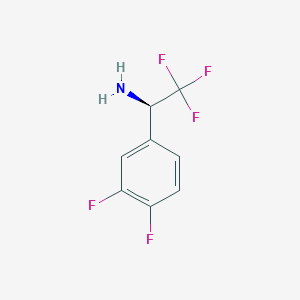
![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
